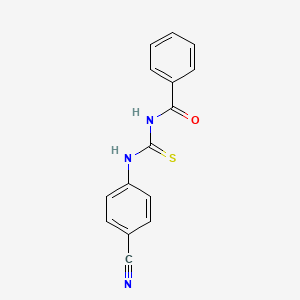

1-Benzoyl-3-(4-cyanophenyl)thiourea

Description

Structure

3D Structure

Propriétés

IUPAC Name |

N-[(4-cyanophenyl)carbamothioyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3OS/c16-10-11-6-8-13(9-7-11)17-15(20)18-14(19)12-4-2-1-3-5-12/h1-9H,(H2,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEECPKRZFPEEEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358670 | |

| Record name | 1-Benzoyl-3-(4-cyanophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448-64-2 | |

| Record name | 1-Benzoyl-3-(4-cyanophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Benzoyl 3 4 Cyanophenyl Thiourea

Established Reaction Pathways for the Synthesis of N-Aroylthioureas

The fundamental approach to synthesizing N-aroylthioureas, including 1-Benzoyl-3-(4-cyanophenyl)thiourea, involves the reaction of an aroyl isothiocyanate with a primary amine. The primary methods to generate the key aroyl isothiocyanate intermediate are detailed below.

Direct Synthesis via Aroyl Isocyanate and Primary Amines

The most direct conceptual pathway to N-aroylthioureas involves the generation of an aroyl isocyanate which then undergoes a nucleophilic addition reaction with a primary amine. While effective, the synthesis and isolation of the aroyl isocyanate precursor can be complex. Isocyanates are generally synthesized through methods like the Curtius rearrangement of carboxylic acids. organic-chemistry.org Once formed, the aroyl isocyanate readily reacts with a primary amine, such as 4-cyanoaniline, to yield the desired N,N'-disubstituted thiourea (B124793). The high reactivity of the isothiocyanate group (-N=C=S) makes it an excellent electrophile for the amine nucleophile. mdpi.com

Synthetic Routes Involving Acid Chlorides and Thiocyanates

A more common and practical method for the synthesis of this compound is a one-pot reaction that generates the aroyl isothiocyanate in situ. This route begins with an aroyl chloride, such as benzoyl chloride, which reacts with a thiocyanate (B1210189) salt, typically potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in an anhydrous solvent like acetone (B3395972) or acetonitrile. nih.govrsc.org This reaction produces the highly reactive benzoyl isothiocyanate intermediate.

Following its formation, 4-cyanoaniline (4-aminobenzonitrile) is added to the reaction mixture. The primary amine's nucleophilic nitrogen atom attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of this compound. preprints.org The reaction is typically carried out under reflux for several hours to ensure completion. preprints.org Upon cooling, the product often precipitates from the solution and can be purified by recrystallization. preprints.org This method is widely adopted due to its operational simplicity and good yields. researchgate.net

A specific synthesis reported for N-Benzoyl-N'-4-cyanophenyl thiourea involved refluxing benzoyl chloride with KSCN in acetone for one hour, followed by the dropwise addition of 4-cyanoaniline in acetone. The mixture was then refluxed for an additional three hours, yielding the product as cream-colored crystals with a melting point of 212-213 °C and a yield of 87%. preprints.org

Optimization of Synthetic Conditions for this compound

To improve the efficiency, environmental impact, and yield of the synthesis of this compound, various optimization strategies have been explored.

Exploration of Phase-Transfer Catalysis in Reaction Efficiency

Phase-transfer catalysis (PTC) has emerged as a powerful tool for accelerating reactions between reactants present in different phases (e.g., a solid thiocyanate salt and a liquid organic phase). In the synthesis of N-aroylthioureas, a solid-liquid PTC system can be employed. niscpr.res.in Catalysts like polyethylene (B3416737) glycol-400 (PEG-400) have been successfully used to facilitate the reaction between aroyl chlorides and ammonium thiocyanate. niscpr.res.inasianpubs.org

The catalyst transports the thiocyanate anion from the solid phase to the organic phase, where it can readily react with the dissolved aroyl chloride. This technique can lead to a quantitative conversion of the aroyl chloride to the corresponding aroyl isothiocyanate. asianpubs.org The benefits of using PTC include milder reaction conditions (often room temperature), simplified workup procedures, enhanced reaction rates, and high yields, aligning with the principles of green chemistry. asianpubs.org

Table 1: Comparison of Conventional vs. PTC Synthesis of N-Aroylthioureas

| Parameter | Conventional Method (e.g., Reflux in Acetone) | Phase-Transfer Catalysis (PTC) Method |

|---|---|---|

| Catalyst | None | PEG-400, Tetrabutylammonium bromide |

| Solvent | Acetone, Acetonitrile nih.govpreprints.org | Methylene Dichloride, or Solvent-Free niscpr.res.inasianpubs.org |

| Temperature | Reflux Temperature preprints.org | Room Temperature asianpubs.org |

| Reaction Time | Several hours preprints.org | Often shorter, e.g., 1 hour for isothiocyanate formation niscpr.res.in |

| Yield | Good to High (e.g., 87% for specific target) preprints.org | Good to Excellent (often >90%) asianpubs.org |

Application of Green Chemistry Principles in Synthesis (e.g., Solvent-Free, Microwave Irradiation)

Green chemistry principles aim to reduce the environmental impact of chemical processes. For the synthesis of this compound and its analogs, several green approaches have been investigated.

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and reduces the costs and hazards associated with solvent use and disposal. N-aroylthioureas can be synthesized under solvent-free conditions, where the solid reactants (aroyl chloride and ammonium thiocyanate) are mixed and stirred at room temperature to form the isothiocyanate, which then reacts with the amine. researchgate.netasianpubs.org This method is highly efficient, environmentally benign, and simplifies product separation. asianpubs.org

Microwave Irradiation: Microwave-assisted synthesis has gained significant traction for its ability to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. wjarr.comnih.gov The use of microwave irradiation under solvent-free conditions, sometimes on a solid support like silica (B1680970) gel or basic alumina, represents a particularly green and efficient protocol. wjarr.comresearchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds, including those derived from thiourea, and offers a promising avenue for the rapid and clean synthesis of this compound. researchgate.netnih.govrsc.org

Table 2: Green Synthesis Approaches for Thiourea Derivatives

| Technique | Key Advantages | Typical Conditions | Reference Context |

|---|---|---|---|

| Solvent-Free Grinding | Environmentally friendly, high efficiency, easy separation. asianpubs.org | Room temperature, mechanical mixing of solid reactants. researchgate.net | Synthesis of N-arylcarbonylthioureas. researchgate.net |

| Microwave Irradiation | Reduced reaction times, improved yields, high purity. wjarr.com | Solvent-free on solid support or in a high-boiling point solvent like PEG400. researchgate.netrsc.org | Synthesis of various 1,3,4-oxadiazoles and dihydrochromene-triazoles. wjarr.comrsc.org |

Novel Approaches and Precursors for Thiourea Functionalization

Research into thiourea derivatives continues to evolve, with new methods and precursors being developed to create novel structures with unique properties. While the core synthesis of this compound is well-established, these novel approaches offer pathways to new analogs and functionalizations.

One area of exploration is the use of different starting materials to introduce diverse functionalities. For instance, instead of starting from simple amines, more complex heterocyclic hydrazides can be coupled with isothiocyanates to create thiourea-linked pseudonucleosides. nih.gov Another approach involves using functionalized precursors, such as α-bromo-4-cyanoacetophenone, which can react with thiosemicarbazones in a single step to build complex thiazole (B1198619) structures containing the desired 4-cyanophenyl moiety. nih.gov

Furthermore, the thiourea backbone itself is a versatile starting point for subsequent reactions. The presence of two reactive NH protons and the C=S group allows for cyclization reactions to form a wide array of heterocyclic compounds like thiazoles and triazoles. nih.govresearchgate.net Supported chiral thioureas are also being developed for use as recyclable organocatalysts in various enantioselective transformations, highlighting a green and sustainable application of this chemical class. researchgate.net These advanced strategies open up possibilities for creating libraries of this compound analogs with tailored properties for various applications.

Crystallographic and Supramolecular Architecture of 1 Benzoyl 3 4 Cyanophenyl Thiourea

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as the definitive technique for the precise determination of molecular structures and their packing in the crystalline state. Although a crystallographic information file for 1-Benzoyl-3-(4-cyanophenyl)thiourea is not available, the analysis of its fluoro and hydroxyl analogues provides a robust framework for understanding its structural characteristics.

The molecular geometry of benzoylthiourea (B1224501) derivatives is characterized by several key features. The central thiourea (B124793) moiety (–NH–C(S)–NH–) and the adjoining benzoyl and phenyl groups exhibit specific conformations that are stabilized by both steric and electronic effects.

The bond lengths within the thiourea core are also revealing. The C=S bond is typically in the range of 1.67 Å, and the C–N bond lengths are intermediate between single and double bond character, suggesting electron delocalization across the N–C(S)–N fragment. This delocalization is a hallmark of the thiourea group. The conformation around the C(O)–N and C(S)–N bonds is also crucial. Typically, a syn-anti conformation of the benzoyl and phenyl groups with respect to the thiono C=S bond is observed. guidechem.com This arrangement is often stabilized by intramolecular hydrogen bonding.

Based on these observations, it is highly probable that this compound adopts a similar non-planar conformation with significant torsion between the aromatic rings and electron delocalization within the thiourea backbone. The powerful electron-withdrawing nature of the cyano group is expected to influence the electronic distribution and may have subtle effects on the bond lengths and angles compared to the fluoro and hydroxyl analogues.

Table 1: Selected Crystallographic Data for Analogous Compounds

| Parameter | 1-Benzoyl-3-(4-fluorophenyl)thiourea uni.lu | 1-Benzoyl-3-(4-hydroxyphenyl)thiourea guidechem.com |

|---|---|---|

| Crystal System | Triclinic | Orthorhombic |

| Space Group | P-1 | Pna2₁ |

| a (Å) | 9.6265(4) | 5.5865(10) |

| b (Å) | 11.1329(4) | 14.451(2) |

| c (Å) | 13.8252(5) | 16.462(3) |

| **α (°) ** | 110.646(3) | 90 |

| **β (°) ** | 100.708(3) | 90 |

| **γ (°) ** | 102.762(3) | 90 |

| **V (ų) ** | 1294.58(9) | 1329.0(4) |

| Z | 4 | 4 |

The arrangement of molecules in the crystal lattice, or crystal packing, is dictated by a combination of intermolecular forces. In benzoylthiourea derivatives, hydrogen bonding and π-π stacking interactions are the primary drivers of the supramolecular assembly.

The crystal packing of 1-Benzoyl-3-(4-fluorophenyl)thiourea reveals that molecules form dimers through intermolecular N–H···S hydrogen bonds. uni.lu These dimers are a recurring motif in the crystal structures of thiourea derivatives. Similarly, in 1-Benzoyl-3-(4-hydroxyphenyl)thiourea, a network of intermolecular hydrogen bonds, including O–H···S and N–H···O interactions, links the molecules into chains. guidechem.com

For this compound, it is anticipated that the crystal packing will also be dominated by hydrogen bonding. The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, potentially leading to the formation of N–H···N≡C interactions, in addition to the N–H···S and N–H···O hydrogen bonds. This could result in a more complex and extended supramolecular network compared to its analogues.

Intramolecular Hydrogen Bonding Interactions within the this compound Moiety

A prevalent feature in the molecular structure of benzoylthiourea derivatives is the presence of an intramolecular hydrogen bond. This interaction typically occurs between the N–H group of the thiourea core and the carbonyl oxygen atom of the benzoyl group. uni.luguidechem.com This hydrogen bond forms a pseudo-six-membered ring, often denoted as an S(6) motif in graph-set notation.

Analysis of Intermolecular Interactions and Supramolecular Assembly

The supramolecular architecture of crystalline solids is a direct consequence of the various intermolecular interactions that hold the constituent molecules together. In the case of this compound, a rich variety of such interactions is expected to be at play.

As observed in its analogues, the most significant intermolecular interactions are hydrogen bonds involving the N–H groups of the thiourea moiety as donors. The primary acceptors are the sulfur atom of the thiourea group and the oxygen atom of the benzoyl group.

In many benzoylthiourea structures, pairs of molecules are linked by N–H···S hydrogen bonds to form centrosymmetric dimers. uni.lu These dimers can then be further connected into more extended networks through other weaker interactions. The N–H···O hydrogen bonds, when not participating in intramolecular interactions, can also contribute to the intermolecular connectivity, linking molecules into chains or sheets. guidechem.com

For this compound, the presence of the cyano group introduces an additional potential hydrogen bond acceptor. The nitrogen atom of the nitrile function could engage in N–H···N hydrogen bonding, further extending the supramolecular network.

Table 2: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Type |

|---|---|---|

| N-H (thiourea) | S (thiourea) | Intermolecular |

| N-H (thiourea) | O (benzoyl) | Intramolecular/Intermolecular |

| N-H (thiourea) | N (cyano) | Intermolecular |

The relative orientation of the aromatic rings, whether face-to-face or edge-to-face, will determine the nature and strength of these interactions. The presence of the electron-withdrawing cyano group on one of the phenyl rings will significantly influence its electronic properties, likely enhancing the propensity for π-π stacking with the electron-rich benzoyl ring. The interplay between these stacking interactions and the hydrogen bonding networks will ultimately define the complex and fascinating three-dimensional architecture of the crystal.

Investigation of Weak C-H···S and C-H···C Interactions

The C-H···S interaction would involve a hydrogen atom from one of the phenyl rings or the benzoyl group forming a weak hydrogen bond with the sulfur atom of the thiourea moiety of an adjacent molecule. The geometry of this interaction, including the C-H···S distance and the C-H-S angle, would be critical in defining the packing motif. Studies on analogous structures demonstrate that these interactions often contribute to the formation of extended chains or layers within the crystal.

The C-H···C interaction , also known as a C-H···π interaction, would occur between a hydrogen atom of one molecule and the π-electron system of a phenyl or cyanophenyl ring of a neighboring molecule. These interactions are directional and contribute significantly to the cohesion of the crystal structure, often influencing the stacking arrangement of the aromatic rings. The characterization of these interactions involves the analysis of the distance from the hydrogen atom to the centroid of the aromatic ring and the angle of the C-H vector relative to the plane of the ring.

A detailed crystallographic study would provide the precise geometric parameters for these interactions, which could be presented as follows:

Interactive Data Table: Hypothetical Geometric Parameters for Weak Interactions in this compound

| Interaction Type | Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Symmetry Operation |

| C-H···S | C(x)-H(x) | S(1) | [Data] | [Data] | [Data] | [Data] | [Symmetry Code] |

| C-H···C | C(y)-H(y) | Cg(1) | [Data] | [Data] | [Data] | [Data] | [Symmetry Code] |

| C-H···C | C(z)-H(z) | Cg(2) | [Data] | [Data] | [Data] | [Data] | [Symmetry Code] |

| Note: This table is a template. The values for bond lengths, angles, and symmetry codes are dependent on experimental crystallographic data which is not currently available. Cg(1) and Cg(2) represent the centroids of the phenyl and cyanophenyl rings, respectively. |

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties such as d_norm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. For this compound, this analysis would reveal the key interactions governing the crystal packing.

For instance, a high percentage of H···H contacts is typical for organic molecules. The C···H contacts would provide a quantitative measure of the C-H···π interactions, while the S···H contacts would correspond to the C-H···S interactions discussed previously. The presence of the nitrile group would also likely lead to significant N···H contacts.

Interactive Data Table: Hypothetical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Contribution (%) |

| H···H | [Data] |

| C···H / H···C | [Data] |

| N···H / H···N | [Data] |

| O···H / H···O | [Data] |

| S···H / H···S | [Data] |

| C···C | [Data] |

| Other | [Data] |

| Total | 100.0 |

| Note: This table is a template. The percentage contributions are dependent on experimental crystallographic data and subsequent Hirshfeld surface analysis. |

Polymorphism and its Structural Implications for this compound

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in organic molecules, particularly those with conformational flexibility and multiple hydrogen bonding sites like this compound. The existence of different polymorphs can have significant implications for the physical and chemical properties of the compound, including its solubility, melting point, and stability.

The conformational flexibility around the C-N bonds of the thiourea backbone, as well as the rotation of the phenyl and benzoyl groups, could allow for different packing arrangements, leading to polymorphism. Different polymorphs would exhibit distinct sets of intermolecular interactions, which could be readily distinguished by their crystallographic parameters and Hirshfeld surface analysis. For example, one polymorph might be dominated by N-H···S hydrogen bonds forming a specific motif, while another might exhibit a greater prevalence of C-H···O or C-H···N interactions, leading to a completely different packing arrangement.

The investigation of polymorphism in this compound would involve systematic crystallization experiments under various conditions (e.g., different solvents, temperatures, and rates of cooling). Each resulting crystalline form would then be analyzed by single-crystal or powder X-ray diffraction to determine its unique crystal structure. The discovery and characterization of polymorphs are crucial for a complete understanding of the solid-state chemistry of this compound.

Spectroscopic Characterization and Advanced Analytical Profiling of 1 Benzoyl 3 4 Cyanophenyl Thiourea

Vibrational Spectroscopy

Vibrational spectroscopy provides profound insights into the functional groups and bonding arrangements within a molecule. By analyzing the interaction of infrared radiation or the inelastic scattering of monochromatic light, a detailed vibrational profile of the compound can be established.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the characteristic functional groups present in 1-Benzoyl-3-(4-cyanophenyl)thiourea. The FT-IR spectrum of this compound, typically recorded using a KBr pellet, reveals several distinct absorption bands that correspond to specific vibrational modes of its constituent bonds.

Key vibrational frequencies observed in the FT-IR spectrum of this compound are indicative of its structure. The presence of N-H stretching vibrations is confirmed by a band appearing at approximately 3229 cm⁻¹. The aromatic C-H stretching is observed around 3030 cm⁻¹. A sharp and strong absorption at 2223 cm⁻¹ is characteristic of the C≡N (cyano) group. The carbonyl (C=O) stretching vibration is evident at 1662 cm⁻¹. Furthermore, the spectrum displays an N-H bending vibration at 1592 cm⁻¹. The thiocarbonyl (C=S) group, in conjunction with the C-N bond, gives rise to bands at 1518 cm⁻¹ (thiocarbonyl, CS-N), 1262 cm⁻¹ (thioureido, N-C=S), and a weaker band at 834 cm⁻¹ (C=S). The carbonyl C-N vibration is also identified at 1162 cm⁻¹ chemicalbook.com.

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H stretch | 3229 | Amide/Thiourea (B124793) |

| C-H stretch (aromatic) | 3030 | Aromatic Ring |

| C≡N stretch | 2223 | Cyano |

| C=O stretch | 1662 | Benzoyl |

| N-H bend | 1592 | Amide/Thiourea |

| CS-N stretch | 1518 | Thiocarbonyl |

| N-C=S stretch | 1262 | Thioureido |

| CO-N stretch | 1162 | Amide |

| C=S stretch | 834 | Thiourea |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy serves as a complementary technique to FT-IR, providing information on the vibrational modes of a molecule. While specific experimental Raman spectroscopic data for this compound is not extensively detailed in the available literature, it is a valuable tool for analyzing non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts and coupling constants, the precise electronic environment and connectivity of atoms can be determined.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), offer a comprehensive view of its molecular structure.

In the ¹H NMR spectrum, two distinct singlets are observed in the downfield region at approximately δ 12.70 ppm and δ 11.69 ppm, which are assigned to the two N-H protons of the thiourea moiety. The aromatic protons of the benzoyl and cyanophenyl rings resonate as a multiplet in the range of δ 7.49-7.95 ppm, integrating to nine protons chemicalbook.com.

The ¹³C NMR spectrum provides further structural confirmation. The thiocarbonyl carbon (C=S) appears at a characteristic downfield chemical shift of approximately δ 179.7 ppm. The carbonyl carbon (C=O) of the benzoyl group is observed at around δ 168.6 ppm. The aromatic carbons resonate in the region of δ 119.1-142.7 ppm. The carbon of the cyano group (C≡N) is identified at approximately δ 108.6 ppm chemicalbook.com.

| ¹H NMR Data (DMSO-d₆) | |

|---|---|

| Chemical Shift (δ ppm) | Assignment |

| 12.70 (s, 1H) | N-H |

| 11.69 (s, 1H) | N-H |

| 7.49-7.95 (m, 9H) | Ar-H |

| ¹³C NMR Data (CDCl₃) | |

|---|---|

| Chemical Shift (δ ppm) | Assignment |

| 179.7 | C=S |

| 168.6 | C=O |

| 119.1-142.7 | Ar-C |

| 108.6 | C≡N |

Two-Dimensional (2D) NMR Techniques for Structural Confirmation

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.

While specific experimental UV-Vis spectroscopic data for this compound, including its absorption maxima (λmax) and molar absorptivity (ε), are not extensively documented in the available scientific literature, the presence of chromophores such as the benzoyl group, the cyanophenyl ring, and the thiocarbonyl group suggests that the compound would exhibit characteristic π → π* and n → π* electronic transitions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry is a critical analytical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. This technique can distinguish between molecules with the same nominal mass but different elemental compositions, thereby providing unequivocal evidence of a compound's identity.

For this compound, the molecular formula is established as C₁₅H₁₁N₃OS. HRMS analysis, typically using a soft ionization technique like Electrospray Ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺. The theoretical exact mass of this ion is calculated by summing the masses of the most abundant isotopes of its constituent atoms. The close correlation between the experimentally measured m/z value and the calculated theoretical mass serves to confirm the molecular formula. While specific experimental data from research literature is pending, the theoretical value provides a benchmark for verification.

| Ion | Molecular Formula | Calculated m/z | Experimentally Found m/z |

|---|---|---|---|

| [M+H]⁺ | C₁₅H₁₂N₃OS⁺ | 282.0749 | Data not available in cited literature |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the individual elements within a compound. This method provides a direct verification of the compound's empirical and molecular formula. The experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) are compared against the theoretically calculated values derived from the molecular formula, C₁₅H₁₁N₃OS.

In the characterization of this compound, the experimental findings show a strong agreement with the calculated elemental composition. preprints.org This concordance is a powerful indicator of the sample's purity and confirms that the synthesized compound possesses the correct stoichiometric ratios of its constituent elements. preprints.org

| Element | Calculated (%) | Found (%) preprints.org |

|---|---|---|

| Carbon (C) | 64.04 | 63.96 |

| Hydrogen (H) | 3.94 | 3.98 |

| Nitrogen (N) | 14.94 | 14.82 |

| Sulfur (S) | 11.40 | 11.60 |

Computational Chemistry and Theoretical Modeling of 1 Benzoyl 3 4 Cyanophenyl Thiourea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Benzoyl-3-(4-cyanophenyl)thiourea, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to predict its properties. rajpub.comrsc.orgscispace.com

Geometry Optimization and Energy Minimization

Geometry optimization is a fundamental computational step to find the most stable conformation of a molecule, corresponding to a minimum on the potential energy surface. For benzoylthiourea (B1224501) derivatives, DFT calculations are used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. rajpub.comscispace.com

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C=S | 1.66 - 1.68 | - |

| C=O | 1.22 - 1.23 | - |

| C-N (thiourea) | 1.33 - 1.42 | - |

| N-C-N | - | ~115 - 118 |

| C-N-C | - | ~125 - 128 |

Calculation of Vibrational Frequencies and Spectroscopic Correlation

Theoretical vibrational analysis is performed on the optimized geometry to predict the infrared (IR) and Raman spectra. The calculated frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the computational method, allowing for a more accurate comparison with experimental data. rajpub.com

For benzoylthiourea derivatives, key vibrational modes include:

N-H stretching: Typically observed in the range of 3100-3400 cm⁻¹. The presence of intramolecular hydrogen bonding can cause this peak to shift. mdpi.com

C=O stretching: A strong absorption peak usually found around 1640-1700 cm⁻¹. mdpi.comhilarispublisher.com

C=S stretching: This vibration is often coupled with other modes and appears in the region of 1100-1300 cm⁻¹. researchgate.net

C-N stretching: These bands are typically seen around 1150 cm⁻¹. mdpi.com

C≡N stretching: The cyano group on the phenyl ring would exhibit a characteristic sharp peak, typically in the 2220-2260 cm⁻¹ region.

Correlating these calculated frequencies with experimental FT-IR spectra helps confirm the molecular structure and the nature of the chemical bonds. researchgate.net

Table 2: Correlation of Calculated and Experimental Vibrational Frequencies for Benzoylthiourea Analogs Note: This table is a representation based on data from various benzoylthiourea derivatives.

| Vibrational Mode | Expected Experimental Range (cm⁻¹) | Assignment |

|---|---|---|

| ν(N-H) | 3100 - 3400 | N-H stretching vibrations |

| ν(C≡N) | 2220 - 2260 | Cyano group stretching |

| ν(C=O) | 1640 - 1700 | Carbonyl stretching |

| ν(C=C) | 1580 - 1600 | Aromatic ring stretching |

| ν(C=S) | 1100 - 1300 | Thiocarbonyl stretching |

| ν(C-N) | ~1150 | Carbon-Nitrogen stretching |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comjoaquinbarroso.com The HOMO represents the ability to donate an electron, while the LUMO acts as the electron acceptor. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. A larger energy gap implies higher stability and lower chemical reactivity. nih.gov

In studies of related benzoylthiourea compounds, the HOMO is often localized on the thiourea (B124793) moiety and the phenyl ring attached to it, while the LUMO can be distributed over the benzoyl group and the other phenyl ring. nih.gov The specific distribution depends on the substituents present. For this compound, the electron-withdrawing cyano group is expected to significantly influence the energy and localization of the LUMO.

Table 3: Representative FMO Data for Benzoylthiourea Analogs Note: Values are illustrative and based on DFT calculations for similar structures.

| Parameter | Typical Value (eV) |

|---|---|

| EHOMO | -5.5 to -6.5 |

| ELUMO | -1.5 to -2.5 |

| Energy Gap (ΔE) | 3.5 to 4.5 |

Global Chemical Reactivity Parameters

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the reactivity of a molecule. mdpi.comnih.gov These parameters are derived using Koopmans' theorem. nih.gov

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO.

Chemical Hardness (η): Measures the resistance to charge transfer. η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the electron cloud is polarized.

Electronegativity (χ): The power of an atom to attract electrons. χ = (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor. ω = μ² / (2η).

These parameters provide a quantitative basis for comparing the reactivity of different thiourea derivatives. researchgate.net

Table 4: Calculated Global Chemical Reactivity Parameters for a Model Benzoylthiourea System Note: These values are calculated from the representative FMO data in Table 3.

| Parameter | Formula | Illustrative Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | ~6.0 |

| Electron Affinity (A) | -ELUMO | ~2.0 |

| Chemical Hardness (η) | (I - A) / 2 | ~2.0 |

| Chemical Softness (S) | 1 / η | ~0.5 |

| Electronegativity (χ) | (I + A) / 2 | ~4.0 |

| Electrophilicity Index (ω) | μ² / (2η) | ~4.0 |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP surface is color-coded to represent different potential values.

Red regions: Indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. In this compound, these areas are expected around the carbonyl oxygen (C=O), thiocarbonyl sulfur (C=S), and the nitrogen of the cyano group (C≡N). researchgate.netresearchgate.net

Blue regions: Indicate positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. These are typically found around the hydrogen atoms, especially the N-H protons. researchgate.netresearchgate.net

Green regions: Represent neutral or near-zero potential, often associated with the carbon atoms of the aromatic rings. nih.gov

The MEP map provides a clear picture of where the molecule is most likely to interact with other charged or polar species, which is fundamental for understanding hydrogen bonding and other non-covalent interactions. rsc.orgchemrxiv.org

Molecular Docking Simulations to Predict Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For benzoylthiourea derivatives, docking studies have been performed against a variety of biological targets, including enzymes and receptors implicated in cancer and microbial diseases. nih.govnih.govresearchgate.net For instance, analogs have been docked into the active sites of DNA gyrase, ribonucleotide reductase, and various kinases like EGFR. nih.govnih.govresearchgate.net

The simulations typically reveal that these compounds bind to the active site of the target protein through a combination of interactions:

Hydrogen Bonds: The N-H, C=O, and C=S groups are potent hydrogen bond donors and acceptors, frequently interacting with amino acid residues like glycine, serine, and aspartate in the receptor's active site. nih.gov

Hydrophobic Interactions: The phenyl rings of the benzoylthiourea scaffold often engage in hydrophobic or π-π stacking interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan.

Electrostatic Interactions: The polar groups contribute to favorable electrostatic contacts within the binding pocket.

The output of a docking simulation is a binding affinity or docking score (often in kcal/mol), which estimates the strength of the interaction. Lower binding energy values suggest a more stable ligand-receptor complex. nih.gov By simulating the interaction of this compound with various protein targets, researchers can hypothesize its potential biological activity and guide further experimental validation.

Table 5: Representative Molecular Docking Results for Benzoylthiourea Analogs Against Various Protein Targets Note: This table is a conceptual representation based on findings for similar compounds.

| Protein Target (PDB ID) | Potential Application | Typical Binding Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| DNA Gyrase B (e.g., 1KZN) | Antibacterial | -8.0 to -10.0 | Asp, Gly, Arg |

| EGFR Kinase (e.g., 1M17) | Anticancer | -7.5 to -9.5 | Met, Leu, Thr |

| VEGFR-2 (e.g., 3VHE) | Anticancer (Anti-angiogenesis) | -8.5 to -10.5 | Cys, Asp, Glu, Lys |

Prediction of Binding Modes and Affinities with Receptor Proteins

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method helps in understanding the binding mode and estimating the binding affinity, which is crucial in drug design. For this compound, docking studies can be performed against various protein targets to predict its potential biological activity.

While specific docking studies on this compound are not extensively reported in the literature, insights can be drawn from studies on analogous benzoylthiourea derivatives. These studies have shown that the benzoylthiourea scaffold can effectively bind to the active sites of various enzymes, including those involved in cancer and microbial pathogenesis. nih.govmdpi.comresearchgate.net For instance, in studies on related compounds, the thiourea moiety often acts as a key interaction point, forming hydrogen bonds with amino acid residues in the receptor's binding pocket. nih.gov The benzoyl and phenyl rings typically engage in hydrophobic and van der Waals interactions with the protein. nih.gov

Based on these general findings, a predicted binding mode for this compound can be hypothesized. The carbonyl (C=O) and thione (C=S) groups are expected to be key hydrogen bond acceptors, while the N-H groups can act as hydrogen bond donors. The 4-cyanophenyl group, being electron-withdrawing, could influence the electronic distribution of the molecule and potentially engage in specific polar interactions. nih.gov

A hypothetical docking study of this compound with a target protein, for example, a bacterial DNA gyrase or a vascular endothelial growth factor receptor (VEGFR), would likely show the following interactions:

| Interaction Type | Functional Group of Ligand | Potential Interacting Residue (Example) |

| Hydrogen Bonding | Carbonyl (C=O) | Amino acid with donor group (e.g., Serine, Threonine) |

| Hydrogen Bonding | Thione (C=S) | Amino acid with donor group (e.g., Arginine, Lysine) |

| Hydrogen Bonding | Amide (N-H) | Amino acid with acceptor group (e.g., Aspartate, Glutamate) |

| Hydrophobic | Benzoyl Ring | Hydrophobic residues (e.g., Leucine, Isoleucine, Valine) |

| Hydrophobic | Phenyl Ring | Hydrophobic residues (e.g., Phenylalanine, Tryptophan) |

| Pi-Pi Stacking | Aromatic Rings | Aromatic residues (e.g., Phenylalanine, Tyrosine) |

| Polar Interaction | Cyano Group (C≡N) | Polar residues or metal ions |

Analysis of Key Interacting Residues and Binding Site Characteristics

The binding site of a protein is a specific region where a ligand binds and exerts its effect. The characteristics of this site, including its shape, size, and the nature of its amino acid residues, are critical for ligand recognition and binding. In the context of this compound, computational analysis can help identify the key residues that are likely to interact with the compound.

Drawing from studies on similar thiourea derivatives, the binding sites often comprise a mix of polar and non-polar residues. nih.gov For example, molecular docking studies of benzoylthiourea analogs against antibacterial targets have identified key interactions with residues like Glycine, which can form crucial hydrogen bonds. mdpi.com In anticancer studies targeting kinases, residues in the hydrophobic pocket are often involved in stabilizing the ligand. nih.gov

For this compound, the key interacting residues would depend on the specific protein target. However, a general pattern can be predicted based on its chemical structure. The presence of both hydrogen bond donors and acceptors, as well as aromatic rings, allows for a variety of interactions. The 4-cyano group, in particular, could interact with polar residues or even a metal cofactor if present in the active site.

A representative table of key interacting residues for a hypothetical protein target is provided below:

| Residue | Type | Predicted Interaction with this compound |

| Aspartic Acid | Acidic, Polar | Hydrogen bonding with N-H groups |

| Arginine | Basic, Polar | Hydrogen bonding with C=O or C=S groups |

| Serine | Polar, Uncharged | Hydrogen bonding with C=O or C=S groups |

| Leucine | Non-polar | Hydrophobic interaction with phenyl or benzoyl rings |

| Phenylalanine | Non-polar, Aromatic | Pi-pi stacking with phenyl or benzoyl rings |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools in drug discovery for predicting the activity of new compounds and for optimizing lead structures.

While a specific QSAR model for this compound is not available, studies on other benzoylthiourea derivatives have shown that their biological activity is often correlated with physicochemical properties such as lipophilicity (log P), electronic effects (Hammett constants), and steric parameters (molar refractivity). atlantis-press.comanalis.com.my

For instance, a QSAR study on N-benzoyl-N'-naphthylthiourea derivatives as VEGFR2 inhibitors revealed that both lipophilic and electronic properties significantly influence their anticancer activity. atlantis-press.com The presence of electron-withdrawing groups on the phenyl ring has been shown to modulate the antibacterial activity of thiourea derivatives. nih.gov

In the case of this compound, the 4-cyano group is a strong electron-withdrawing group. Based on general QSAR principles for this class of compounds, the presence of this group is expected to:

Influence electronic properties: The cyano group will decrease the electron density on the phenyl ring, which can affect its interaction with the target protein.

A hypothetical QSAR model for a series of benzoylthiourea derivatives, including the 4-cyano analog, might take the following form:

Biological Activity = c0 + c1(log P) + c2(σ) + c3*(MR)

Where:

log P represents the lipophilicity.

σ is the Hammett constant, representing the electronic effect of the substituent.

MR is the molar refractivity, representing the steric effect.

c0, c1, c2, and c3 are coefficients determined from the regression analysis.

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of the interaction between a ligand and its protein target over time. This technique allows for the assessment of the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

While no specific MD simulation studies have been published for this compound, research on similar systems provides valuable insights. MD simulations of thiourea derivatives complexed with proteins have been used to confirm the stability of the binding mode predicted by molecular docking. nih.govplos.org These simulations can reveal the flexibility of the ligand in the binding pocket and the persistence of key interactions, such as hydrogen bonds, over the simulation time.

An MD simulation of this compound bound to a receptor would likely focus on analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. The root-mean-square fluctuation (RMSF) of individual residues would highlight the flexible regions of the protein upon ligand binding. Furthermore, the analysis of hydrogen bond occupancy over the simulation trajectory would confirm the stability of these crucial interactions.

A hypothetical table summarizing the expected results from an MD simulation is shown below:

| Parameter | Expected Observation | Interpretation |

| Ligand RMSD | Low and stable fluctuation around an average value | The ligand remains stably bound in the active site. |

| Protein RMSD | Reaches a plateau after an initial equilibration period | The overall protein structure is stable during the simulation. |

| Hydrogen Bond Occupancy | High percentage for key interactions | The identified hydrogen bonds are persistent and important for binding. |

| RMSF of Binding Site Residues | Lower fluctuations compared to other regions | The binding site becomes more rigid upon ligand binding. |

Correlation of Experimental and Theoretical Findings

The ultimate goal of computational modeling is to provide results that correlate well with experimental data, thereby validating the theoretical models and providing a deeper understanding of the system under study. For this compound, this would involve comparing theoretical predictions with experimental observations.

Studies on other benzoylthiourea derivatives have demonstrated a good correlation between computational and experimental data. rsc.orgukm.my For example, Density Functional Theory (DFT) calculations of vibrational frequencies (FT-IR) and NMR chemical shifts have shown good agreement with experimental spectra, helping to confirm the molecular structure. rsc.org Furthermore, predicted binding affinities from molecular docking and MD simulations have often been found to correlate with experimentally determined biological activities, such as IC50 values. nih.gov

For this compound, a comprehensive study would involve:

Synthesis and Spectroscopic Characterization: Experimental determination of FT-IR, NMR (¹H and ¹³C), and mass spectra.

Theoretical Calculations: DFT calculations to predict the optimized geometry, vibrational frequencies, and NMR chemical shifts.

Biological Evaluation: In vitro testing of the compound against relevant biological targets to determine its activity (e.g., IC50 or MIC values).

Computational Modeling: Molecular docking, QSAR, and MD simulations to predict binding modes, affinities, and dynamic behavior.

A strong correlation between the calculated and experimental data would validate the computational models and provide a robust understanding of the structure-activity relationship of this compound.

A summary of the potential correlations is presented in the table below:

| Theoretical Prediction | Experimental Data | Expected Correlation |

| DFT-calculated vibrational frequencies | Experimental FT-IR spectrum | Good agreement in peak positions and intensities. |

| DFT-calculated NMR chemical shifts | Experimental ¹H and ¹³C NMR spectra | Linear correlation between calculated and experimental shifts. |

| Predicted binding affinity (e.g., docking score) | Experimental biological activity (e.g., IC50) | Inverse correlation (lower docking score, higher activity). |

| Stable binding mode from MD simulations | Potent biological activity | A stable complex suggests a plausible mechanism of action. |

Coordination Chemistry of 1 Benzoyl 3 4 Cyanophenyl Thiourea As a Ligand

Ligand Design Principles and Coordination Motifs

The design of 1-Benzoyl-3-(4-cyanophenyl)thiourea as a ligand is predicated on the strategic placement of donor atoms that can effectively coordinate with metal centers. The inherent flexibility of the thiourea (B124793) backbone allows for the synthesis of diverse structures with tailored properties. nih.gov

Role of Nucleophilic Sulfur and Nitrogen Atoms in Metal Chelation

The coordination capabilities of this compound are primarily governed by the presence of nucleophilic sulfur and nitrogen atoms, as well as an oxygen atom from the benzoyl group. uzh.chresearchgate.net These atoms act as donor sites, enabling the ligand to bind to metal ions in various ways. nih.gov The sulfur atom of the thiocarbonyl group (C=S) and the oxygen atom of the carbonyl group (C=O) are key players in the formation of stable chelate rings with metal ions. This bidentate O,S-coordination is a common motif observed in the metal complexes of acyl thioureas. nih.gov

The nitrogen atoms of the thiourea moiety also play a crucial role. Intramolecular hydrogen bonding between the N-H proton and the carbonyl oxygen (N-H···O=C) is a frequently observed feature in the solid-state structures of benzoylthiourea (B1224501) derivatives. nih.govnih.govcardiff.ac.uk This interaction can influence the conformation of the ligand and, consequently, its coordination behavior.

Exploration of Variable Binding Modes and Chelate Ring Formation

This compound and related acyl thioureas exhibit a variety of binding modes, acting as either neutral or monoanionic ligands. uzh.ch They can coordinate to metal centers in a monodentate or bidentate fashion, leading to the formation of both mononuclear and polynuclear complexes. uzh.ch

A prevalent coordination mode involves the formation of a six-membered chelate ring through the coordination of the carbonyl oxygen and the thiocarbonyl sulfur atoms to a metal center. nih.govcardiff.ac.uk This O,S-bidentate chelation is a stabilizing feature in many metal complexes of benzoylthiourea derivatives. For instance, Pt(II) complexes of asymmetrically disubstituted pivaloyl thioureas have been shown to coordinate via the sulfur and oxygen atoms. nih.gov

The structural versatility of these ligands is further highlighted by the potential for different conformations. The molecule can adopt syn-anti configurations with respect to the positions of the carbonyl and thiocarbonyl groups. nih.gov In the solid state, the crystal packing of these molecules is often stabilized by a network of intermolecular and intramolecular hydrogen bonds, such as C-H···O and C-H···S interactions. nih.govnih.gov

Synthesis and Characterization of Metal Complexes Derived from this compound

The synthesis of this compound itself is typically achieved by reacting benzoyl isothiocyanate with 4-aminobenzonitrile. preprints.org The resulting compound can then be used as a ligand to synthesize a variety of metal complexes.

The general procedure for the synthesis of metal complexes involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, often with pH adjustment. nih.gov For example, Cu(II) and Co(II) complexes of benzoyl thiourea derivatives have been synthesized by mixing a methanolic solution of the metal chloride with a methanolic solution of the ligand, with the pH adjusted by the addition of sodium hydroxide. nih.gov

The characterization of both the free ligand and its metal complexes is carried out using a range of spectroscopic and analytical techniques. These include:

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups and observe shifts in their vibrational frequencies upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the ligand and to detect changes in the chemical environment of the protons and carbons upon coordination to a metal. preprints.org

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional molecular structure, including bond lengths, bond angles, and coordination geometry. nih.gov

Elemental Analysis: To confirm the empirical formula of the synthesized compounds. preprints.org

For this compound, single-crystal X-ray diffraction analysis has revealed that it crystallizes in the triclinic crystal system with the P1 space group. nih.gov

Investigating the Influence of Complexation on Molecular Properties

The coordination of this compound to a metal ion significantly influences the molecular properties of the ligand. These changes can be observed through various analytical techniques.

Upon complexation, shifts in the stretching frequencies of the C=O and C=S groups in the FTIR spectrum are typically observed, providing evidence of coordination through these atoms. researchgate.net Similarly, changes in the chemical shifts of the N-H protons in the ¹H NMR spectrum can indicate the involvement of the nitrogen atoms in coordination or hydrogen bonding.

X-ray diffraction studies provide detailed insights into the structural changes upon complexation. For instance, the coordination geometry around the metal center can be determined, as well as the specific bond lengths and angles within the chelate ring. In many benzoylthiourea complexes, the formation of a six-membered ring through O,S-coordination is confirmed. cardiff.ac.uk The planarity of the thiourea fragment and the dihedral angles between the various ring systems within the molecule are also key structural parameters that can be affected by complexation. nih.gov

Potential Applications of Metal Complexes

The metal complexes of this compound and related acyl thioureas are being explored for a variety of applications due to their interesting chemical and physical properties.

Catalytic Activity in Organic Transformations

While specific studies on the catalytic activity of this compound metal complexes are not extensively detailed in the provided search results, the broader class of thiourea derivatives and their metal complexes have shown promise in catalysis. nih.gov The presence of tunable electronic and steric properties in these ligands makes them attractive candidates for the development of novel catalysts for various organic transformations. The ability of the ligand to stabilize different metal centers in various oxidation states is a key factor in their potential catalytic applications.

Exploration in Medicinal Inorganic Chemistry

The field of medicinal inorganic chemistry actively explores the therapeutic potential of metal-based compounds. Thiourea derivatives, including this compound, have garnered significant attention as versatile ligands capable of forming stable complexes with a variety of transition metals. nih.govmdpi.com The coordination of these ligands to metal centers can lead to the development of novel therapeutic agents with a broad spectrum of biological activities, including anticancer and antimicrobial properties. tjnpr.orgnih.govresearchgate.net The presence of sulfur, nitrogen, and oxygen donor atoms in the benzoylthiourea backbone allows for diverse coordination modes, which can influence the pharmacological properties of the resulting metal complexes. nih.gov

Anticancer Investigations with Analogous Benzoylthiourea Complexes

While specific studies on the anticancer activity of metal complexes of this compound are not extensively documented in publicly available literature, research on analogous benzoylthiourea derivatives provides significant insights into their potential as anticancer agents. The coordination of these ligands to metals like platinum and copper has been shown to enhance their cytotoxic effects against various cancer cell lines. tjnpr.orgnih.gov

For instance, a study on thiourea benzamide (B126) derivatives and their copper(II) and platinum(IV) complexes demonstrated their potential against human prostate (PC3) and liver (HepG2) cancer cell lines. tjnpr.org The copper complex, [Cu(L2)₂]·2H₂O (where L2 is N-([4-chlorophenyl]carbamothioyl)-4-methoxybenzamide), showed moderate activity against both cell lines. In contrast, the platinum complex, [Pt(L2)₂Cl₂]·H₂O, exhibited promising effects against HepG2 cells, suggesting that the nature of the metal ion plays a crucial role in the anticancer efficacy. tjnpr.org

Another study focused on new thiourea-metal complexes and reported their antitumor activity, highlighting the potential for these compounds to yield promising anticancer drug candidates. mdpi.com The development of metal-based drugs is a significant area of research, with compounds like cisplatin (B142131) being widely used in chemotherapy. mdpi.com The exploration of other metal complexes, such as those with thiourea ligands, aims to develop new anticancer agents with potentially novel mechanisms of action and improved selectivity. mdpi.com

The following table summarizes the anticancer activity of some thiourea derivatives and their metal complexes against various cancer cell lines, as reported in the literature.

Table 1: Anticancer Activity of Selected Thiourea Derivatives and their Metal Complexes

| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 | nih.gov |

| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 | 1.74 | nih.gov |

| N1,N3-disubstituted-thiosemicarbazone 7 | MCF-7 | 7.0 | nih.gov |

| Doxorubicin | HCT116 | 8.29 | nih.gov |

| Doxorubicin | HepG2 | 7.46 | nih.gov |

| Doxorubicin | MCF-7 | 4.56 | nih.gov |

| 3-Benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrrole (cpd 19) | MGC 80-3 | 1.0 - 1.7 | nih.gov |

| 3-Benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrrole (cpd 19) | HCT-116 | 1.0 - 1.7 | nih.gov |

| 3-Benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrrole (cpd 19) | CHO | 1.0 - 1.7 | nih.gov |

| 3-Benzoyl-4-(p-tolyl)-1H-pyrrole (cpd 15) | A549 | 3.6 | nih.gov |

| 3-(4-Fluorobenzoyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole (cpd 21) | HepG2 | 0.5 - 0.9 | nih.gov |

| 3-(4-Fluorobenzoyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole (cpd 21) | DU145 | 0.5 - 0.9 | nih.gov |

| 3-(4-Fluorobenzoyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole (cpd 21) | CT-26 | 0.5 - 0.9 | nih.gov |

| [Cu(L2)₂]·2H₂O | PC3 | Moderate Activity | tjnpr.org |

| [Cu(L2)₂]·2H₂O | HepG2 | Moderate Activity | tjnpr.org |

| [Pt(L2)₂Cl₂]·H₂O | PC3 | Low Efficacy | tjnpr.org |

| [Pt(L2)₂Cl₂]·H₂O | HepG2 | Promising Effects | tjnpr.org |

Antimicrobial Investigations with Related Thiourea Complexes

In addition to anticancer properties, the coordination complexes of thiourea derivatives have been investigated for their antimicrobial activity. nih.govanjs.edu.iq The growing threat of antibiotic resistance necessitates the development of new classes of antimicrobial agents, and metal complexes offer a promising avenue for exploration. nih.gov

Research on copper(II) complexes with 3-(trifluoromethyl)phenylthiourea (B159877) derivatives has demonstrated significant antimicrobial activity. nih.gov Notably, the dimeric halogeno derivatives showed higher antimicrobial efficacy compared to their monomeric alkylphenylthiourea counterparts. The Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea was found to be active against numerous strains of methicillin-resistant Staphylococci with a minimum inhibitory concentration (MIC) of 2 µg/mL. nih.gov This complex was also shown to inhibit the growth of mycobacteria isolated from tuberculosis patients, with an activity four times stronger than the reference drug isoniazid. nih.gov

Similarly, new metal complexes of 2-thioacetic-5-phenyl-1,3,4-oxadiazole with Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) have shown good preliminary in vitro activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. anjs.edu.iq Metal complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole with Co(II), Ni(II), and Cu(II) have also demonstrated in vitro antifungal activity against Aspergillus and Candida species. nih.gov

The following table presents the minimum inhibitory concentration (MIC) values for selected thiourea complexes against various microbial strains.

Table 2: Antimicrobial Activity of Selected Thiourea Complexes

| Compound/Complex | Microbial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Methicillin-resistant Staphylococci | 2 | nih.gov |

| Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Mycobacteria from tuberculosis patients | 4x stronger than isoniazid | nih.gov |

| Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) complexes of 2-thioacetic-5-phenyl-1,3,4-oxadiazole | Staphylococcus aureus | Good activity | anjs.edu.iq |

| Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) complexes of 2-thioacetic-5-phenyl-1,3,4-oxadiazole | Escherichia coli | Good activity | anjs.edu.iq |

| Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) complexes of 2-thioacetic-5-phenyl-1,3,4-oxadiazole | Pseudomonas aeruginosa | Good activity | anjs.edu.iq |

| Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) complexes of 2-thioacetic-5-phenyl-1,3,4-oxadiazole | Candida albicans | Good activity | anjs.edu.iq |

| Co(II), Ni(II), Cu(II) complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole | Aspergillus spp. | Active | nih.gov |

| Co(II), Ni(II), Cu(II) complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole | Candida spp. | Active | nih.gov |

While the direct exploration of this compound in medicinal inorganic chemistry is limited in the reviewed literature, the extensive research on analogous compounds strongly suggests its potential as a valuable ligand for the development of new metal-based therapeutic agents. Further investigation into the synthesis, characterization, and biological evaluation of its metal complexes is warranted to fully elucidate its medicinal properties.

Structure Activity Relationship Sar and Mechanistic Investigations of 1 Benzoyl 3 4 Cyanophenyl Thiourea

Systematic Modification of the 1-Benzoyl-3-(4-cyanophenyl)thiourea Scaffold

The versatility of the benzoylthiourea (B1224501) framework allows for extensive modification at several positions, enabling researchers to fine-tune its pharmacological profile. The core structure consists of a benzoyl group and a cyanophenyl group linked by a thiourea (B124793) moiety. Changes to any of these three components can significantly alter the compound's biological effects.

The introduction of various substituents onto the aromatic rings of the benzoylthiourea scaffold has been a key strategy for enhancing bioactivity and selectivity. The nature, position, and number of these substituents play a critical role in determining the compound's efficacy against different biological targets.

Research into a series of benzoylthiourea derivatives has shown that halogen substituents significantly influence antimicrobial activity. For instance, compounds with a single fluorine atom on the phenyl ring demonstrated the most potent antibacterial effects, while those with three fluorine atoms showed the most intensive antifungal activity. nih.gov The position of the substituent is also crucial; studies on 1-allyl-3-benzoylthiourea (B5185869) analogs revealed that a chlorine atom at the meta-position (Cpd 3) resulted in the best binding affinity to the DNA gyrase subunit B receptor in silico. nih.gov

In the context of anticancer activity, substitutions on the benzoyl ring have yielded potent cytotoxic agents. A study involving 1-benzoyl-3-methylthiourea derivatives found that adding a nitro group at the para-position of the benzoyl ring (1-(4-Nitrobenzoyl-3-methylthiourea)) resulted in the highest activity against HeLa cancer cells, with an IC50 value of 160 µg/mL. researchgate.net This was significantly more potent than the unsubstituted parent compound. researchgate.net Similarly, another study identified 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea as a highly promising cytotoxic agent against several colon and leukemia cancer cell lines. biointerfaceresearch.com

| Parent Scaffold | Substituent | Position | Observed Bioactivity | Reference |

|---|---|---|---|---|

| Benzoylthiourea | -F (one) | Phenyl ring | Best antibacterial effect | nih.gov |

| Benzoylthiourea | -F (three) | Phenyl ring | Most intensive antifungal activity | nih.gov |

| Benzoylthiourea | -CF3 | para-position | Favorable antibiofilm activity | nih.gov |

| 1-Benzoyl-3-methylthiourea | -NO2 | para-position (Benzoyl) | Highest cytotoxicity vs. HeLa cells (IC50: 160 µg/mL) | researchgate.net |

| 1-allyl-3-benzoylthiourea | -Cl | meta-position (Benzoyl) | Best in silico binding to DNA gyrase B | nih.gov |

The aromatic moieties—the benzoyl ring and the (cyano)phenyl ring—are critical determinants of the molecule's biological function. They serve as anchor points for interaction with biological macromolecules and their electronic properties, governed by the presence of various substituents, dictate the strength and nature of these interactions. biointerfaceresearch.comnih.gov

The presence of electron-withdrawing groups, such as the cyano (-CN) group in the title compound or a nitro (-NO2) group, can significantly enhance bioactivity. nih.gov These groups can increase the acidity of the N-H protons of the thiourea linker, making them better hydrogen bond donors. This enhanced hydrogen bonding capability can lead to stronger binding in the active sites of target enzymes or receptors. biointerfaceresearch.com Molecular docking studies have suggested that electron-withdrawing atoms on the benzene (B151609) ring, particularly at the meta- and para-positions, can increase antibacterial activity. nih.gov

The aromatic rings themselves can participate in crucial π-π stacking or hydrophobic interactions within protein binding pockets. biointerfaceresearch.com For example, in studies of thiourea derivatives targeting the K-Ras protein, the aromatic rings were shown to interact with hydrophobic pockets, an interaction essential for the compound's inhibitory effect. biointerfaceresearch.com Similarly, appending aromatic moieties to related scaffolds has been shown to confer preferential activity against specific cancer cell lines, suggesting that these groups can direct the molecule to its target. nih.gov The planarity of the thiourea fragment and the dihedral angles between the aromatic rings and this central plane are also important structural features, influencing how the molecule fits into a binding site. nih.govnih.gov

Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular mechanisms through which this compound and its analogs exert their effects is crucial for rational drug design. Investigations have focused on identifying their molecular targets and characterizing the binding interactions at an atomic level.

The biological activity of benzoylthiourea derivatives is often attributed to their ability to form specific and stable interactions with protein targets. A key structural feature of most benzoylthioureas is the formation of a pseudo-six-membered ring via an intramolecular hydrogen bond between the benzoyl oxygen and a thiourea proton (N-H···O). nih.govnih.gov This interaction imparts a degree of rigidity to the molecule, holding it in a specific conformation that is often favorable for binding. nih.govresearchgate.net

Molecular docking studies have provided significant insights into how these molecules bind to their targets. In the context of antimicrobial activity, derivatives have been shown to bind to the active site of E. coli DNA gyrase B. nih.gov For enzyme inhibitors, specific hydrogen bonds are critical. Thiourea derivatives designed as EGFR inhibitors were found to form strong hydrogen bonds with key amino acid residues like Met769 and Arg819 in the protein's active site. biointerfaceresearch.com Similarly, a potent inhibitor of the K-Ras protein was able to form a hydrogen bond with the residue Glu37. biointerfaceresearch.com These specific interactions, along with hydrophobic interactions between the compound's aromatic rings and nonpolar residues in the binding pocket, anchor the ligand to its target, leading to inhibition of its function. biointerfaceresearch.com The C-N bonds in the thiourea moiety exhibit double bond character, which contributes to the planarity of the core structure and influences binding. nih.gov

While some thiourea-containing compounds are designed to interact directly with DNA, the primary mechanism for many benzoylthiourea derivatives appears to be the inhibition of enzymes involved in DNA processing. nih.gov The demonstrated activity against E. coli DNA gyrase B, an enzyme essential for DNA replication and repair, suggests an indirect mechanism of affecting DNA function. nih.govnih.gov By inhibiting this enzyme, the compounds disrupt normal DNA supercoiling, leading to bacterial cell death. nih.gov

However, direct, noncovalent interactions with DNA cannot be entirely ruled out for certain derivatives. Studies on related structures with appended aromatic groups have shown that these moieties can promote noncovalent DNA interactions. nih.gov A green synthesis method has been developed for nitroaryl thioureas with the goal of preparing guanidinium (B1211019) DNA binders, highlighting the potential for this class of compounds to interact with nucleic acids. nih.gov

The thiourea scaffold is a well-established motif in the design of enzyme inhibitors. Phenylthiourea itself is a known competitive inhibitor of phenoloxidase, a key enzyme in melanization, with an inhibition constant (Ki) of 0.21 ± 0.09 µM. nih.gov

More complex N-monosubstituted aroylthioureas have been identified as a new class of potent urease inhibitors. nih.gov These compounds were found to bind to the active site of urease, exhibiting a mixed mechanism of inhibition. The most potent derivative in one study, compound b11 , displayed an IC50 value of 0.060 µM against cell-free urease, which is over 450 times more potent than the standard inhibitor, acetohydroxamic acid. Surface plasmon resonance (SPR) studies confirmed a very low dissociation constant (KD) of 0.420 nM, indicating extremely tight binding to the enzyme. nih.gov

Other studies have explored the inhibition of different enzymes. For example, certain N-(1,3-benzothiazol-2-yl)-N'-(phenyl) urea (B33335) derivatives, which share structural similarities, were found to inhibit the α-chymotrypsin enzyme, with the para-substituted version being the most active. nih.gov

| Inhibitor Class/Compound | Target Enzyme | Inhibition Type | Potency (IC50 / Ki) | Reference |

|---|---|---|---|---|

| Phenylthiourea | Phenoloxidase | Competitive | Ki = 0.21 µM | nih.gov |

| N-monosubstituted aroylthioureas (e.g., b11) | Urease | Mixed | IC50 = 0.060 µM | nih.gov |

| N-(1,3-benzothiazol-2-yl)-N'-(4-methylphenyl) urea | α-chymotrypsin | Not specified | IC50 = 20.6 µM | nih.gov |

| Acetohydroxamic acid (Reference) | Urease | Not specified | IC50 = 27.2 µM | nih.gov |

Conformational Flexibility and its Influence on Biological Activity

The biological activity of this compound, like other N,N'-disubstituted thiourea derivatives, is intricately linked to its three-dimensional structure and conformational flexibility. The molecule's ability to adopt various spatial arrangements allows it to interact optimally with biological targets, thereby influencing its efficacy.

The core of this compound consists of a benzoyl group and a 4-cyanophenyl group linked by a thiourea backbone. The rotational freedom around the single bonds within this backbone, specifically the C-N bonds, permits a range of conformations. researchgate.net However, two primary planar conformations, syn and anti, are generally considered with respect to the orientation of the benzoyl and the substituted phenyl groups relative to the thiono (C=S) group. nih.govresearchgate.net

In most crystalline structures of similar benzoylthiourea derivatives, a syn-anti configuration is observed. nih.govresearchgate.net This arrangement is often stabilized by an intramolecular hydrogen bond between the N-H proton of the thiourea and the carbonyl oxygen of the benzoyl group, forming a stable six-membered ring. nih.govnih.govresearchgate.net This intramolecular interaction significantly restricts the conformational freedom of the molecule, favoring a more planar and rigid structure. The planarity of the benzoyl and the phenyl rings, along with the thiourea bridge, is a crucial determinant of biological activity. nih.govresearchgate.net

Molecular docking studies on similar benzoylthiourea derivatives have provided insights into how conformational flexibility impacts biological activity. For instance, in studies targeting the bacterial enzyme DNA gyrase B, the orientation of the benzoylthiourea derivatives within the binding site is critical for their inhibitory action. nih.gov The ability of the molecule to adopt a specific conformation that allows for key interactions, such as hydrogen bonding and hydrophobic interactions with the amino acid residues of the enzyme, is paramount for its antibacterial effect. nih.gov

The table below summarizes the key conformational features of benzoylthiourea derivatives that are relevant to understanding the structure-activity relationship of this compound.

| Conformational Feature | Description | Influence on Biological Activity |

| Primary Conformations | The molecule can exist in syn and anti conformations around the thiourea backbone. | The specific conformation adopted determines the spatial orientation of key functional groups for receptor binding. |

| Intramolecular Hydrogen Bonding | A hydrogen bond often forms between the N-H of the thiourea and the carbonyl oxygen, creating a stable six-membered ring. nih.govnih.govresearchgate.net | This interaction restricts conformational freedom, leading to a more rigid and planar structure that can be crucial for fitting into a specific binding site. |

| Planarity | The benzoyl ring, the phenyl ring, and the thiourea bridge are largely planar. nih.govresearchgate.net | A planar conformation is often associated with enhanced biological activity, likely due to favorable stacking interactions within the target protein. |

| Dihedral Angle | The angle between the planes of the benzoyl and phenyl rings is a key determinant of the molecule's overall 3D shape. nih.govresearchgate.net | This angle influences the molecule's ability to conform to the topology of the receptor's binding pocket. |

| Substituent Effects | The electron-withdrawing nature of the 4-cyano group can affect the electronic distribution and conformational preferences. nih.govnih.gov | Electron-withdrawing groups can enhance biological activity by modulating binding affinity to the target. |

In essence, the biological activity of this compound is not solely dependent on its chemical composition but is critically governed by its conformational flexibility. The molecule's ability to adopt a specific, energetically favorable conformation that complements the binding site of its biological target is a cornerstone of its mechanism of action.

Biological Activity Spectrum and Target Identification for 1 Benzoyl 3 4 Cyanophenyl Thiourea in Vitro Studies

Anti-proliferative and Cytotoxic Activity in Cancer Cell Lines

Efficacy against Various Human Cancer Cell Lines (e.g., colon, breast, prostate, leukemia)

The compound 1-Benzoyl-3-(4-cyanophenyl)thiourea and its derivatives have demonstrated significant cytotoxic and anti-proliferative activities against a range of human cancer cell lines. Research has shown the effectiveness of these compounds, particularly those with electron-withdrawing substituents like the cyano group, in inhibiting the growth of various cancer cells. nih.gov

Derivatives of this compound have been found to be highly cytotoxic against human colon cancer cell lines (SW480 and SW620), prostate cancer cells (PC3), and leukemia cells (K-562). nih.gov Specifically, certain halogenated and trifluoromethylphenyl thiourea (B124793) analogs have shown potent inhibitory effects on these cell lines, with IC50 values often below 10 µM. nih.gov For instance, a 3,4-dichlorophenylthiourea derivative exhibited an IC50 of 1.5 µM against the metastatic colon cancer cell line SW620. nih.gov